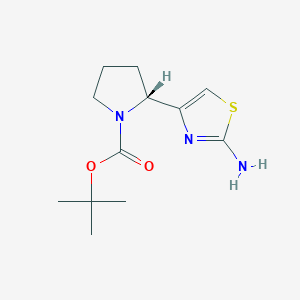
(2E,4E)-5-phenylpenta-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-phenylpenta-2,4-dien-1-ol is an organic compound characterized by its conjugated diene system and a phenyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-phenylpenta-2,4-dien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and acetylene derivatives.
Reaction Conditions: A common method involves the use of a Wittig reaction, where benzaldehyde reacts with a phosphonium ylide to form the corresponding alkene. This intermediate is then subjected to a series of reactions to introduce the diene system.
Catalysts and Solvents: The reactions often require the use of catalysts such as palladium or copper complexes and solvents like tetrahydrofuran or dichloromethane to facilitate the transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up Reactions: Optimizing the reaction conditions for large-scale production, including temperature control, reaction time, and purification processes.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and yield of the synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-phenylpenta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding saturated alcohol using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Bromination using bromine in carbon tetrachloride or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
(2E,4E)-5-phenylpenta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which (2E,4E)-5-phenylpenta-2,4-dien-1-ol exerts its effects involves:
Molecular Targets: Interaction with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: Modulation of oxidative stress pathways, influencing cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2,4-hexadiene: A simpler diene system without the phenyl group.
(2E,4E)-deca-2,4-dienoic acid: A longer chain diene with a carboxylic acid group.
(2E,4E)-undeca-2,4-dien-8,10-diynoic acid: A more complex diene with additional functional groups.
Uniqueness
(2E,4E)-5-phenylpenta-2,4-dien-1-ol is unique due to its combination of a conjugated diene system and a phenyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
58506-33-5 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



